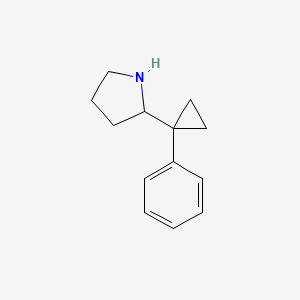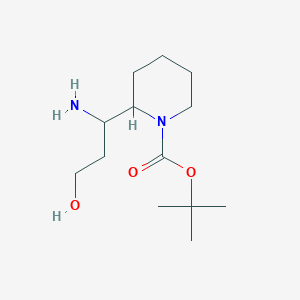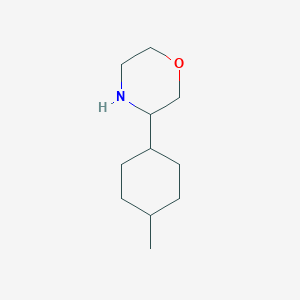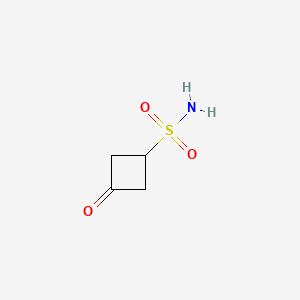
3-Oxocyclobutane-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
H6O3. It is a solid, off-white substance with a melting point of 69-70°C and a boiling point of 296°C. The compound is slightly soluble in water and has the following chemical structure:
Structure:C1(C(O)=O)CC(=O)C1
Vorbereitungsmethoden
The synthesis of 3-oxocyclobutanecarboxylic acid involves the following steps:
- Starting with a carboxylic acid, the compound undergoes a reaction with oxygen at temperatures between 120°C and 150°C in methanol solvent. This initial step forms an oxocyclobutane intermediate.
- Subsequently, alkylation occurs, leading to the formation of 3-oxocyclobutanecarboxylic acid.
Analyse Chemischer Reaktionen
3-Oxocyclobutanecarboxylic acid can participate in various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions are specific to the desired transformation. Major products formed from these reactions depend on the specific reaction pathway.
Wissenschaftliche Forschungsanwendungen
This compound serves as a crucial pharmaceutical intermediate. Its applications span several areas:
Medicinal Chemistry: 3-Oxocyclobutanecarboxylic acid is widely used in the synthesis of numerous active pharmaceutical ingredients (APIs). Examples include ACK1 inhibitors, MDM2 antagonists, JAK inhibitors, CETP inhibitors, kinase inhibitors, PDE10 inhibitors, and thrombin inhibitors.
Immunology and Oncology: It plays a role in autoimmune chronic inflammation and antitumor drug development.
Wirkmechanismus
The precise mechanism by which 3-oxocyclobutanecarboxylic acid exerts its effects depends on the specific context (e.g., the target protein or pathway). Further research is needed to elucidate its detailed molecular interactions.
Vergleich Mit ähnlichen Verbindungen
While 3-oxocyclobutanecarboxylic acid is unique in its structure, it shares similarities with other cyclic carboxylic acids. its specific applications and reactivity set it apart.
For further exploration, you may want to investigate related compounds such as cyclobutanecarboxylic acid and other oxocarboxylic acids
Eigenschaften
Molekularformel |
C4H7NO3S |
|---|---|
Molekulargewicht |
149.17 g/mol |
IUPAC-Name |
3-oxocyclobutane-1-sulfonamide |
InChI |
InChI=1S/C4H7NO3S/c5-9(7,8)4-1-3(6)2-4/h4H,1-2H2,(H2,5,7,8) |
InChI-Schlüssel |
BXIUQEXCFOHUML-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1=O)S(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


amine](/img/structure/B13528446.png)
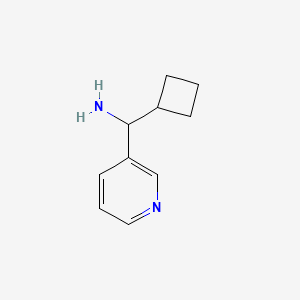


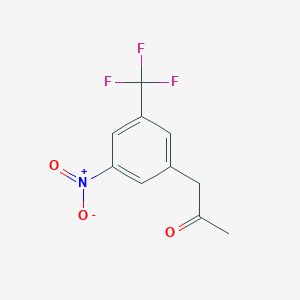

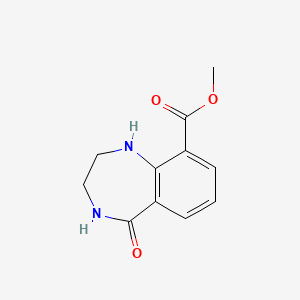


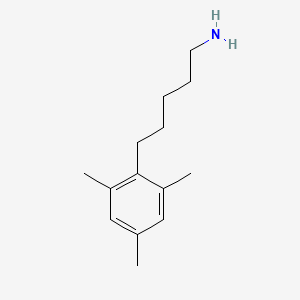
![methyl[(1S)-1-(4-nitrophenyl)ethyl]aminehydrochloride](/img/structure/B13528501.png)
